methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, features a chromen-2-one core structure with a methyl ester functional group, making it a versatile molecule for chemical modifications and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate typically involves the esterification of 4-methyl-2-oxo-2H-chromene-7-ol with methyl 2-bromopropanoate. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
Starting Materials: 4-methyl-2-oxo-2H-chromene-7-ol and methyl 2-bromopropanoate.
Reaction Conditions: Potassium carbonate (K2CO3) as a base, dimethylformamide (DMF) as a solvent, and heating at 80-100°C.
Product Isolation: The product is typically isolated by filtration, followed by purification using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, improved safety, and higher yields. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate can undergo various chemical reactions, including:
Oxidation: The chromen-2-one core can be oxidized to form quinone derivatives.
Reduction: Reduction of the carbonyl group can yield dihydro derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo transesterification with different alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Carboxylic acids or different esters.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific optical properties, such as fluorescent dyes and sensors.
Wirkmechanismus
The mechanism of action of methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate largely depends on its interaction with biological targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The ester group can also undergo hydrolysis, releasing the active chromen-2-one moiety, which can then exert its biological effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate can be compared with other coumarin derivatives:
Methyl 2-[(2-oxo-2H-chromen-7-yl)oxy]propanoate: Lacks the methyl group at the 4-position, which can affect its biological activity and chemical reactivity.
Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate: Similar structure but with an ethyl ester group, which can influence its solubility and reactivity.
4-Methyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate: Contains a thiophene ring, which can introduce different electronic properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological and chemical properties compared to its analogs .
Eigenschaften
Molekularformel |
C14H14O5 |
---|---|
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
methyl 2-(4-methyl-2-oxochromen-7-yl)oxypropanoate |
InChI |
InChI=1S/C14H14O5/c1-8-6-13(15)19-12-7-10(4-5-11(8)12)18-9(2)14(16)17-3/h4-7,9H,1-3H3 |
InChI-Schlüssel |
NPTOZJLCWXEGKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.